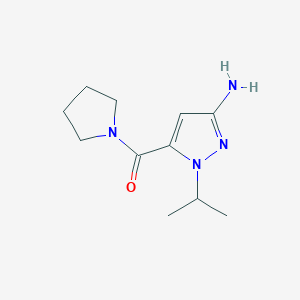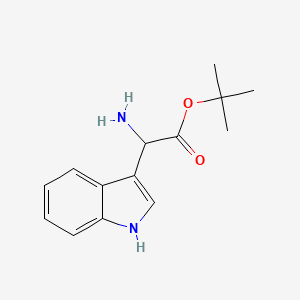
4-Phenethylpiperazin-2-one
Übersicht
Beschreibung
4-Phenethylpiperazin-2-one is a chemical compound with the CAS Number: 23099-72-1. It has a molecular weight of 204.27 and its IUPAC name is 4-(2-phenylethyl)-2-piperazinone .
Synthesis Analysis
Recent developments in the synthesis of piperazines include methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular formula of this compound is C12H16N2O . The InChI code is 1S/C12H16N2O/c15-12-10-14 (9-7-13-12)8-6-11-4-2-1-3-5-11/h1-5H,6-10H2, (H,13,15) and the InChI key is HZMCBPBRQHSZMM-UHFFFAOYSA-N .It should be stored sealed in dry conditions at 2-8°C . The physicochemical properties of a substance include color, density, hardness, and melting and boiling points .
Wissenschaftliche Forschungsanwendungen
Serotonin Receptor Antagonism for Insomnia Treatment
- Research has identified phenethylpiperazine amides, derived from 4-Phenethylpiperazin-2-one, as potent and selective antagonists of the serotonin 5-HT(2A) receptor. These compounds have shown promise in improving sleep maintenance insomnia in a rat sleep pharmacology model, increasing both sleep consolidation and deep sleep (Xiong et al., 2010).
MRP1 Inhibitors for Cancer Treatment
- A study on pyrrolopyrimidines with a phenethylpiperazine side chain has found its effectiveness as selective inhibitors of multidrug-resistance-associated protein (MRP1), which is vital in overcoming multidrug resistance in cancer treatment (Wang et al., 2004).
Sigma Receptor Studies in Neurology and Oncology
- N-1-allyl-N´-4-phenethylpiperazine, a derivative, has been used to develop radioiodinated σ(1) receptor ligands for potential applications in neurology, psychiatry, and oncology (Lever et al., 2012).
CCR1 Antagonists for Inflammatory Diseases
- Research on 1-acyl-4-benzyl-2,5-transdimethyl-piperazine derivatives has shown their utility as CCR1 antagonists, beneficial in treating inflammatory diseases (Norman, 2006).
Prodrugs for Alzheimer's Disease
- Mannich base derivatives of tetrahydroazepino indol-1(6H)-one, involving this compound structures, have been explored as multitarget-directed agents for Alzheimer's disease (Purgatorio et al., 2020).
Analgesic Applications
- Syntheses of 1-[2-methyl-2-(N-propionyl-p- or m-substituted-phenylamino)ethyl]-4-phenethylpiperazines have revealed potent analgesic activities, showing promise for pain management (Okada et al., 1984).
Dopamine Transporter Ligands
- Chlorophenylpiperazine analogues, related to this compound, have been identified as high-affinity dopamine transporter ligands, offering potential applications in neuropsychiatric disorders (Motel et al., 2013).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(2-phenylethyl)piperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c15-12-10-14(9-7-13-12)8-6-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZMCBPBRQHSZMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)CCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(4-bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dihydrobenzo[h]quinazoline](/img/structure/B2415269.png)
![7-Fluoro-2-methyl-3-[[1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2415273.png)
![2-[6-(4-Ethoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2415274.png)
![2-[4-(N-methyl4-ethoxybenzenesulfonamido)phenoxy]acetic acid](/img/structure/B2415277.png)

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-phenoxyphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2415279.png)


![2-[4-(2,4-Dinitrophenyl)piperazino]pyrimidine](/img/structure/B2415283.png)
![N-[2-(Dicyclopentylmethylamino)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2415284.png)



![6-(Benzenesulfonyl)-6-azabicyclo[3.1.0]hexane](/img/structure/B2415291.png)